molecular formula C5H3ClN4O B2724632 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 1384265-61-5

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

Cat. No.: B2724632
CAS No.: 1384265-61-5
M. Wt: 170.56
InChI Key: DHTQPJXESRTUGD-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its pyrazolo[3,4-D]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of a chlorine atom at the 6-position enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with formamide, followed by cyclization to form the desired pyrazolo[3,4-D]pyrimidine ring system . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-D]pyrimidines, N-oxides, and amine derivatives, each with distinct biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is unique due to the presence of the chlorine atom, which enhances its electrophilicity and allows for diverse chemical modifications. This makes it a versatile scaffold for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

IUPAC Name

6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-7-1-2-3(8-5)9-10-4(2)11/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTQPJXESRTUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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